Bismuth subcitrate potassium Bismuth subcitrate potassium A bismuth compound used for peptic ulcer and gastro-oesophageal reflux disease (GORD).
Bismuth Subcitrate is a mineral compound that is used to treat duodenal and gastric ulcers associated with Helicobacter pylori.
Bismuth Subcitrate Potassium is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections.
Brand Name: Vulcanchem
CAS No.: 880149-29-1
VCID: VC0000949
InChI: InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
SMILES: C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3]
Molecular Formula: C12H10BiK3O14
Molecular Weight: 704.47 g/mol

Bismuth subcitrate potassium

CAS No.: 880149-29-1

Cat. No.: VC0000949

Molecular Formula: C12H10BiK3O14

Molecular Weight: 704.47 g/mol

* For research use only. Not for human or veterinary use.

Bismuth subcitrate potassium - 880149-29-1

CAS No. 880149-29-1
Molecular Formula C12H10BiK3O14
Molecular Weight 704.47 g/mol
IUPAC Name bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Standard InChI InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Standard InChI Key ZQUAVILLCXTKTF-UHFFFAOYSA-H
SMILES C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3]
Canonical SMILES C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]

Chemical Identity and Properties

Structural Identification

Bismuth subcitrate potassium is a soluble, complex bismuth salt of citric acid with several molecular formulas reported in literature. Its chemical structure represents a unique assembly of basic bismuth citrate dimer units that can form two-dimensional sheets and three-dimensional polymers . The compound exists as a white to off-white solid with limited solubility characteristics .

Table 1: Chemical Identification Parameters of Bismuth Subcitrate Potassium

ParameterValueSource
CAS Number880149-29-1
Molecular FormulaC12H14BiK5O17
Alternative FormulaC12H8BiK5O14
Molecular Weight834.70 g/mol
Alternative Weight780.66
Storage Temperature-20°C
Physical FormSolid (White to off-white)
FDA UNIIBQE6KE1T4H

The compound has several recognized synonyms including "Bismuth pentapotassium dihydroxide bis(2-hydroxypropane-1,2,3-tricarboxylate) hydrate" and "2-Hydroxy-1,2,3-propanetricarboxylic acid bismuth potassium salt" . Its structural complexity contributes to its unique pharmaceutical properties and applications in medicine.

Physical and Chemical Characteristics

Bismuth subcitrate potassium demonstrates interesting solubility characteristics that are highly pH-dependent. Research has shown that the solubility of Colloidal Bismuth Subcitrate in water varies dramatically with pH changes, from above 70 mg/mL at pH 7, down to 1 mg/mL at pH 3 . This property is clinically relevant as it affects the compound's behavior in the varying pH environments of the gastrointestinal tract.

When prepared for laboratory use, it can achieve solubility of approximately 100 mg/mL in water with ultrasonic assistance . The compound has limited acid-neutralizing effects despite its application in acid-related disorders, suggesting its therapeutic action relies on alternative mechanisms .

Therapeutic Applications

Treatment of Peptic Ulcers

Bismuth subcitrate potassium serves as a key component in contemporary treatment protocols for peptic ulcers, particularly those associated with Helicobacter pylori infection. It is primarily used in combination therapy with antibiotics such as metronidazole and tetracycline to eradicate H. pylori and promote ulcer healing . Its effectiveness in ulcer treatment stems from multiple mechanisms rather than simple acid neutralization.

The compound accelerates ulcer healing through several pathways, including:

  • Inhibition of peptic activity

  • Increased mucus glycoprotein secretion

  • Formation of a protective barrier against hydrochloric acid diffusion

  • Accumulation of epidermal growth factor around the ulcer site

  • Cytoprotective effects on gastric mucosa

Antimicrobial Activity

A significant therapeutic advantage of bismuth subcitrate potassium is its potent activity against H. pylori, with studies reporting an MIC50 (minimum inhibitory concentration) of 8 μg/ml against this pathogen . Its antimicrobial action operates through multiple mechanisms:

  • Direct bactericidal effects against H. pylori

  • Prevention of bacterial adhesion to epithelial cells

  • Inhibition of bacterial enzymes including proteases, lipases, glycosidases, and phospholipases

These combined actions contribute to its effectiveness in H. pylori eradication protocols, which remains a cornerstone of peptic ulcer treatment.

Pharmacological Mechanism of Action

Antibacterial Mechanisms

The compound's antibacterial activity against H. pylori represents a critical aspect of its therapeutic value. Research demonstrates that bismuth subcitrate potassium acts against this pathogen through several distinct pathways:

  • Direct bactericidal activity against H. pylori

  • Disruption of bacterial adhesion to gastric epithelial cells

  • Inhibition of critical bacterial enzymes including proteases, lipases, glycosidases, and phospholipases

These multiple mechanisms of action likely contribute to the low rates of bacterial resistance development observed with bismuth compounds compared to conventional antibiotics.

Ulcer Healing Promotion

Beyond its protective and antibacterial properties, bismuth subcitrate potassium actively promotes ulcer healing. It has been shown to accelerate the healing process and cause accumulation of epidermal growth factor around ulcer sites . This multidimensional approach to ulcer management—combining protection, antimicrobial activity, and healing promotion—distinguishes bismuth subcitrate potassium from other anti-ulcer medications.

Pharmacokinetics and Metabolism

Absorption and Distribution

Bismuth subcitrate potassium demonstrates significant absorption following oral administration. Studies have reported that after ingestion of colloidal bismuth subcitrate (214 mg bismuth), mean peak whole-blood bismuth levels exceeded 50 μg/liter, occurring at approximately 30 minutes post-administration . This contrasts with bismuth subnitrate, which showed negligible absorption into the bloodstream .

Plasma concentration measurements taken 45 minutes after administration revealed mean levels of 79.76 μg/liter compared to whole blood levels of 47.6 μg/liter, indicating specific distribution patterns within blood components . Recent pharmacokinetic research has shown that maximum plasma concentrations of 25.6 ng/mL were achieved approximately 0.5 hours after administration of 120 mg bismuth potassium citrate formulations .

Elimination and Half-Life

Bismuth subcitrate potassium undergoes elimination primarily through two routes:

  • Urinary excretion

  • Biliary excretion

The elimination process demonstrates distinctive patterns with renal elimination reaching steady state approximately two weeks after treatment discontinuation . During the first two weeks following discontinuation, average urinary elimination of bismuth proceeds at a rate of approximately 2.6% per day, with urine drug concentrations ranging from 24 to 250 μg/mL . This relatively slow elimination rate suggests tissue accumulation of the compound.

The biological half-life of bismuth has been reported as approximately 5 days in one study , while more recent research indicates a half-life of approximately 6.6 hours for specific formulations of bismuth potassium citrate capsules . This difference may reflect variations in formulation, study population, or measurement methodologies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator